Gallium 8-hydroxyquinolinate

Stability Constant Speciation Metallodrug

KP46 [tris(8-quinolinolato)gallium(III)] is the benchmark second-generation gallium complex, demonstrating superior oral bioavailability over gallium nitrate and gallium maltolate in Phase I clinical evaluation. Its intrinsic fluorescence uniquely enables label-free, real-time subcellular tracking—an application impossible with non-emissive gallium salts. KP46 serves as the essential lead compound for structure-pharmacokinetic relationship (SPKR) studies and is the required reference standard for [⁶⁸Ga]KP46 PET imaging. Procure high-purity KP46 to interrogate iron homeostasis, unfolded protein response, and autophagy pathways with a more potent and mechanistically nuanced probe than first-generation gallium salts.

Molecular Formula C27H18GaN3O3
Molecular Weight 502.2 g/mol
CAS No. 14642-34-3
Cat. No. B1256346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium 8-hydroxyquinolinate
CAS14642-34-3
SynonymsGaQ3
KP46 compound
tris(8-quinolinolato)gallium (III)
tris(8-quinolinolato)gallium(III)
tris-(8-quinolinolato)Ga III
Molecular FormulaC27H18GaN3O3
Molecular Weight502.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2
InChIInChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3
InChIKeyKWQNQSDKCINQQP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium 8-Hydroxyquinolinate (KP46): A Second-Generation Lipophilic Gallium Complex for Preclinical and Clinical Oncology Research


Gallium 8-hydroxyquinolinate, systematically designated as tris(8-quinolinolato)gallium(III) and often referred to by the development code KP46, is a charge-neutral, lipophilic coordination complex of trivalent gallium (Ga³⁺) with three 8-hydroxyquinoline (8-HQ) ligands [1]. It was designed as a second-generation gallium-based agent to overcome the poor oral bioavailability and limited antitumor efficacy that restrict the utility of first-generation inorganic gallium salts, such as gallium nitrate and gallium chloride [2]. KP46 has progressed through Phase I clinical evaluation, demonstrating a favorable safety profile and initial signals of anticancer activity, particularly in renal cell carcinoma and melanoma [3]. Beyond its established role as an investigational anticancer drug, its intrinsic fluorescence and potent metal-chelating properties underpin its broader utility in chemical biology and materials science [4].

Why Gallium 8-Hydroxyquinolinate (KP46) Cannot Be Substituted with Simple Gallium Salts or Other 8-Hydroxyquinoline Complexes


The functional properties of KP46 are a product of the specific coordination chemistry between the gallium(III) ion and the 8-hydroxyquinoline ligands, yielding a unique combination of high thermodynamic stability, tailored lipophilicity, and intrinsic fluorescence that is not observed in its constituent parts or in alternative gallium complexes [1]. Simple gallium salts (e.g., Ga(NO₃)₃) dissociate readily in biological media, limiting their bioavailability and resulting in a distinct and less potent anticancer mechanism of action compared to the intact KP46 complex [2]. While the 8-hydroxyquinoline ligand itself exhibits antimicrobial activity, it is cytotoxic, lacks tumor selectivity, and its efficacy diminishes rapidly over time; its coordination to the Ga³⁺ center in KP46 yields a more stable, less toxic, and mechanistically distinct pharmacological entity [3]. Furthermore, other gallium 8-hydroxyquinoline analogs, such as gallium maltolate, possess significantly different stability constants and serum protein-binding profiles, which fundamentally alter their pharmacokinetic fate and therapeutic index [4].

Quantitative Differentiation of Gallium 8-Hydroxyquinolinate: Head-to-Head Data vs. Gallium Maltolate, Gallium Nitrate, and 8-Hydroxyquinoline


Superior Thermodynamic Stability vs. Gallium Maltolate: Negligible Dissociation at Physiological pH

The therapeutic efficacy of a metallodrug is contingent on its ability to remain intact in circulation. In a direct comparative solution equilibrium study, the Ga(III) binding affinity of the 8-hydroxyquinoline ligand (forming KP46) was found to be orders of magnitude greater than that of maltol (forming gallium maltolate, GaM) [1]. The stability trend was quantitatively defined as: hydroxythiopyrones < hydroxypyrones ≪ hydroxyquinolines. This translates to a direct functional consequence: at physiological pH (7.4) and biologically relevant low concentrations, the dissociation of KP46 is negligible, whereas other gallium complexes like GaM are prone to significant ligand exchange [2].

Stability Constant Speciation Metallodrug Pharmacokinetics

Alternative Serum Protein Binding Profile vs. Gallium Maltolate: Predominant Binding to Human Serum Albumin (HSA)

The interaction of metallodrugs with serum proteins dictates their transport, distribution, and clearance. A direct comparative study revealed that KP46 and gallium maltolate (GaM) engage distinct serum protein partners [1]. KP46 demonstrates a significant noncovalent binding interaction with human serum albumin (HSA), quantified with a conditional stability constant of log K' = 4.04, while largely avoiding displacement by transferrin (Tf) [2]. In contrast, GaM primarily interacts with transferrin, the body's natural iron transport protein, and its ligand is readily displaced by Tf [3]. Computational modeling of gallium distribution in serum under physiological conditions confirmed that HSA is the dominant carrier for KP46, whereas Tf is the primary carrier for GaM [4].

Pharmacokinetics Protein Binding Drug Distribution Transferrin

High Lipophilicity and Oral Bioavailability vs. Inorganic Gallium Salts

A primary limitation of first-generation gallium salts like gallium nitrate is their poor oral bioavailability, which necessitates intravenous administration. KP46 was specifically engineered with a lipophilic 8-hydroxyquinoline ligand to overcome this hurdle, enabling oral administration [1]. This lipophilic character is quantifiably different; KP46 exhibits a high calculated octanol-water partition coefficient (logP > 2), while comparator gallium salts like gallium acetate are highly hydrophilic (logP = -3.20) . This physicochemical difference directly translates into a viable clinical route of administration; KP46 has been successfully studied as an orally bioavailable agent in a Phase I clinical trial [2].

Bioavailability Lipophilicity Drug Delivery Oral Administration

Superior Anticancer Potency vs. Gallium Nitrate (Ga(NO₃)₃) in Colon Cancer Cells

In a direct comparative study evaluating the mechanism of action of KP46, the simple inorganic salt gallium(III) nitrate (Ga(NO₃)₃) was used as a reference compound [1]. Cytotoxicity was assessed in the human colon carcinoma cell line HCT-116 using the MTT assay. The study confirmed that KP46 exhibited potent antiproliferative activity with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. In contrast, gallium(III) nitrate showed demonstrably lower antiproliferative activity under identical experimental conditions [2].

Cytotoxicity Colon Cancer HCT-116 Gallium Nitrate

Potent Antimelanoma Activity with a Defined IC₅₀ Range of 0.8–3.7 µM

In a targeted study assessing the therapeutic potential of KP46 for malignant melanoma, its antiproliferative effects were quantified across a panel of human melanoma cell lines using the MTT assay [1]. The compound demonstrated potent, concentration-dependent cytotoxicity, with 50% inhibitory concentration (IC₅₀) values ranging from 0.8 to 3.7 µmol/L [2]. Importantly, the in vitro potency of KP46 was found to be higher than that of the clinically used melanoma drugs dacarbazine and fotemustine, and comparable to the widely used chemotherapeutic agent cisplatin [3]. Furthermore, clinically achievable steady-state plasma concentrations of KP46 (5 µmol/L) were highly effective, inhibiting colony growth in 10 out of 10 primary explanted melanoma samples [4].

Melanoma Cytotoxicity IC50 KP46

Intrinsic Fluorescence Enabling Label-Free Cellular Uptake Monitoring vs. Non-Emissive Gallium Complexes

A unique and differentiating feature of KP46 is its intrinsic fluorescence, which is a direct consequence of the 8-hydroxyquinoline ligand bound to the gallium center [1]. This property allows for the label-free monitoring of its cellular accumulation and intracellular distribution using standard fluorescence microscopy [2]. This represents a significant advantage over non-emissive gallium complexes, such as gallium nitrate or gallium maltolate, which require complex and potentially disruptive labeling strategies (e.g., radioactive isotopes or fluorescent tags) to track their cellular pharmacokinetics [3].

Fluorescence Imaging Cellular Uptake KP46

High-Value Research and Procurement Applications for Gallium 8-Hydroxyquinolinate (KP46)


Development of Orally Bioavailable Gallium-Based Anticancer Agents

KP46 serves as the quintessential lead compound and positive control for research programs aimed at developing next-generation, orally bioavailable gallium(III) complexes for oncology [1]. Its documented oral bioavailability in Phase I clinical trials, superior to that of gallium nitrate and gallium maltolate, makes it the benchmark against which new formulations and novel gallium-ligand conjugates should be compared [2]. Procurement is essential for studies focused on overcoming the bioavailability hurdles of metallodrugs, optimizing oral absorption, and establishing structure-pharmacokinetic relationships (SPKR).

Mechanistic Studies of Gallium-Induced Iron Metabolism Disruption and Apoptosis

Given its distinct mechanism of action, which includes a >50% increase in the intracellular labile iron pool and subsequent induction of the unfolded protein response and autophagy, KP46 is an indispensable tool for probing the intersection of iron homeostasis, ER stress, and cell death pathways [3]. Unlike gallium nitrate, which has a more limited effect on these pathways, KP46 provides a more potent and nuanced chemical probe [4]. Researchers investigating the role of iron in cancer cell biology or seeking to validate new targets in iron metabolism will find KP46 to be a critical chemical biology tool.

Label-Free Fluorescence Imaging of Metallodrug Uptake and Trafficking

The intrinsic fluorescence of KP46 eliminates the need for conjugation to external fluorophores, allowing for real-time, label-free tracking of drug accumulation, subcellular localization, and trafficking in live cells [5]. This application is uniquely enabled by KP46's chemical structure and is not possible with non-emissive comparators like gallium nitrate or gallium maltolate [6]. This makes it an ideal compound for high-content screening assays designed to identify modulators of drug uptake, or for studies using advanced microscopy techniques (e.g., confocal, two-photon) to visualize metallodrug dynamics without artifacts introduced by bulky tags.

Reference Standard for Ga-68/67 Radiolabeling and PET/SPECT Imaging Studies

KP46 can be radiolabeled with gallium-68 (for PET) or gallium-67 (for SPECT) to create [⁶⁸Ga]KP46 and [⁶⁷Ga]KP46, which serve as powerful non-invasive tools for studying the in vivo pharmacokinetics, biodistribution, and tumor-targeting properties of the parent drug [7]. Procurement of high-purity, unlabeled ('cold') KP46 is a prerequisite for these studies, as it acts as the reference standard for radiochemical purity analysis, competitive binding assays, and to ensure the radiolabeled analog accurately represents the pharmacological behavior of the therapeutic compound [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium 8-hydroxyquinolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.